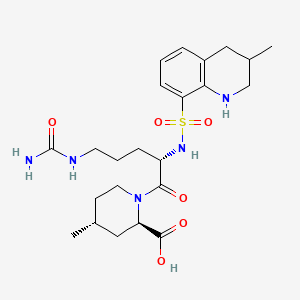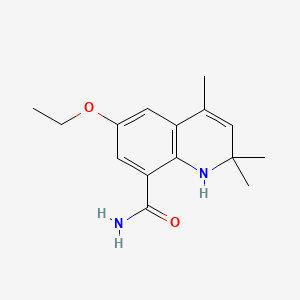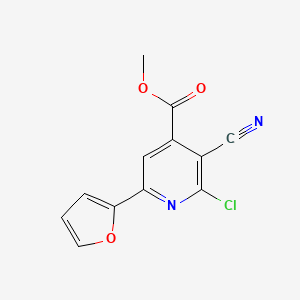
Methyl 2-chloro-3-cyano-6-(furan-2-yl)isonicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-chloro-3-cyano-6-(furan-2-yl)isonicotinate is a complex organic compound characterized by its unique structure, which includes a furan ring, a cyano group, and a chloro substituent on an isonicotinate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-3-cyano-6-(furan-2-yl)isonicotinate typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-3-cyanoisonicotinic acid with furan-2-carbaldehyde under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, efficiency, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-chloro-3-cyano-6-(furan-2-yl)isonicotinate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form different derivatives.
Reduction: The cyano group can be reduced to an amine group using reducing agents.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Amino derivatives from the reduction of the cyano group.
Substitution: Various substituted isonicotinates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2-chloro-3-cyano-6-(furan-2-yl)isonicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: Used in the production of materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of Methyl 2-chloro-3-cyano-6-(furan-2-yl)isonicotinate depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The cyano group can participate in hydrogen bonding or other interactions, while the furan ring can provide aromatic stability. The chloro substituent can influence the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-3-cyano-6-methylpyridine: Similar structure but with a methyl group instead of a furan ring.
2-Methyl-3-(methylthio)furan: Contains a furan ring but with different substituents.
Ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate: Similar furan ring and cyano group but different ester group.
Uniqueness
Methyl 2-chloro-3-cyano-6-(furan-2-yl)isonicotinate is unique due to the combination of its functional groups, which provide a distinct set of chemical properties and reactivity
Propriétés
Formule moléculaire |
C12H7ClN2O3 |
|---|---|
Poids moléculaire |
262.65 g/mol |
Nom IUPAC |
methyl 2-chloro-3-cyano-6-(furan-2-yl)pyridine-4-carboxylate |
InChI |
InChI=1S/C12H7ClN2O3/c1-17-12(16)7-5-9(10-3-2-4-18-10)15-11(13)8(7)6-14/h2-5H,1H3 |
Clé InChI |
BKBYIMLBPBALSX-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=NC(=C1C#N)Cl)C2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,1,1-Trifluoro-2-[(2,2,2-trifluoroethyl)sulfonyl]ethane](/img/structure/B14885976.png)

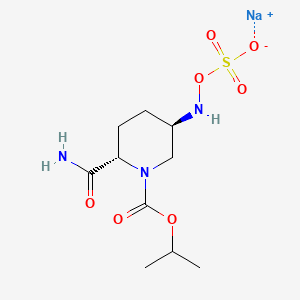
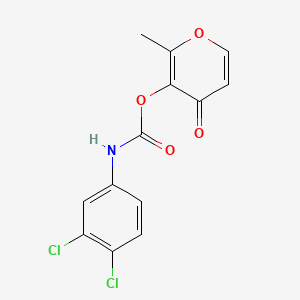
![(3AR,4R,5R,6AS)-4-((S,E)-3-hydroxy-5-phenylpent-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B14885997.png)
![(2E)-4-[(3-cyano-4-ethyl-5-methylthiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14886013.png)
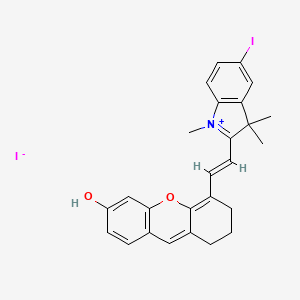

![4-(2-butoxy-3-methoxyphenyl)-1-(6-hydroxypyridazin-3-yl)-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B14886028.png)
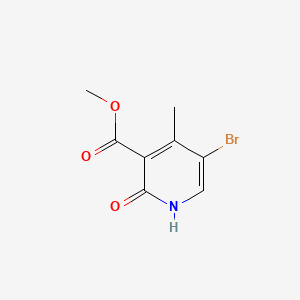
![7,8-dihydro-6H-[1,4]dioxepino[2,3-b]pyrazin-7-amine hydrochloride](/img/structure/B14886042.png)
